molecular formula C11H11N3 B2531648 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole CAS No. 1878984-83-8

4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B2531648
CAS No.: 1878984-83-8
M. Wt: 185.23
InChI Key: LIYOJGGWQAHKDI-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and diverse biological activities. The structure of this compound consists of a triazole ring substituted with a cyclopropyl group at the 4-position and a phenyl group at the 1-position. This unique arrangement imparts specific chemical and biological properties to the compound .

Mechanism of Action

Target of Action

Triazole compounds are known to interact strongly with heme iron , suggesting that 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole may have similar targets.

Mode of Action

It is known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme. This interaction could lead to changes in the enzyme’s function or structure.

Biochemical Pathways

Given the known interactions of triazole compounds with heme iron , it is plausible that this compound could affect pathways involving heme-dependent enzymes.

Result of Action

Based on the known actions of similar triazole compounds, it can be inferred that this compound may cause changes in the function or structure of its target enzymes .

Biochemical Analysis

Biochemical Properties

Triazole compounds are known to undergo a transformation between the enol and keto forms after excited-state proton transfer . This transformation could potentially influence the interaction of 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that triazole compounds can undergo a nucleophilic attack of the oxygen atom on the C=C double bond of the vinyl moiety . This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole typically involves the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored due to its high efficiency and selectivity. The general procedure involves the reaction of a cyclopropyl azide with a phenylacetylene in the presence of a copper(I) catalyst under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired triazole product with high purity .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of heterogeneous copper catalysts, such as copper-on-charcoal, can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropyl-1-phenyl-1H-1,2,3-triazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. The presence of both cyclopropyl and phenyl groups enhances its stability and biological activity compared to other triazole derivatives. Its ability to inhibit IDO1 with high specificity makes it a valuable compound in cancer research .

Properties

IUPAC Name

4-cyclopropyl-1-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-10(5-3-1)14-8-11(12-13-14)9-6-7-9/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYOJGGWQAHKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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